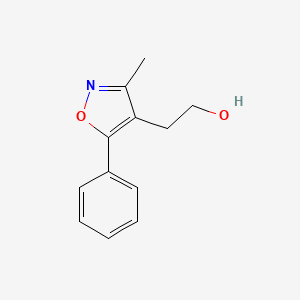

2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol

Description

Properties

IUPAC Name |

2-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-11(7-8-14)12(15-13-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRGNEVRQGHWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-phenyl-1,2-oxazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Various substitution reactions can occur

Biological Activity

2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol is a heterocyclic compound belonging to the oxazole family, characterized by its unique structure which includes a phenyl group and a methyl group attached to the oxazole ring along with an ethanol moiety. This compound has garnered interest in scientific research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 401632-47-1 |

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| Melting Point | 72 °C |

| Solubility | Slightly soluble in chloroform and methanol |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-5-phenyl-1,2-oxazole with ethylene oxide in the presence of a base such as sodium hydroxide at elevated temperatures to facilitate product formation.

Antibacterial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antibacterial properties. For instance, studies have shown that certain oxazole derivatives demonstrate Minimum Inhibitory Concentration (MIC) values ranging from 250 to 750 µg/mL against various bacterial strains. Specifically, compounds similar to this compound have been tested against pathogens like Escherichia coli and Staphylococcus aureus, revealing promising antibacterial activity .

Table 1: Antibacterial Activity of Oxazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-Methyl-5-phenyl oxazole | 500 | E. coli |

| 3-Methyl-5-phenyl oxazole | 750 | S. aureus |

| 2-(3-Methyl-5-phenyl oxazole) | 250 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial properties, compounds related to this compound have shown antifungal activity. For example, studies indicate that certain derivatives exhibit effective antifungal action against strains such as Candida albicans and Aspergillus flavus, with MIC values around 750 µg/mL .

Table 2: Antifungal Activity of Oxazole Derivatives

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| Oxazole derivative A | 750 | Candida albicans |

| Oxazole derivative B | 500 | Aspergillus flavus |

Anticancer Activity

Recent investigations into the anticancer potential of oxazole derivatives have revealed notable cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures have been shown to induce apoptosis in human breast adenocarcinoma cells (MCF-7), demonstrating IC50 values in the micromolar range. The mechanism appears to involve the activation of apoptotic pathways through increased expression of p53 and caspase activation .

Table 3: Anticancer Activity of Oxazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Oxazole derivative C | 0.65 | MCF-7 |

| Oxazole derivative D | 2.41 | HeLa |

Scientific Research Applications

Medicinal Chemistry Applications

The structural features of 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol make it a candidate for various medicinal applications due to its potential biological activities.

Antimicrobial Activity

Oxazole derivatives, including this compound, have demonstrated antimicrobial properties. They exhibit effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that oxazole derivatives can inhibit bacterial growth by disrupting essential cellular processes .

Anticancer Properties

Studies have shown that oxazoles possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that regulate cell survival and proliferation . The specific interactions of this compound with cancer cell lines warrant further exploration to establish its efficacy as an anticancer agent.

Anti-inflammatory Effects

Research suggests that compounds in the oxazole family can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves cyclization reactions. The following methods are commonly employed:

Synthesis via Cyclization

A prevalent method is the reaction of 3-methyl-5-phenyl-1,2-oxazole with ethylene oxide in the presence of a base such as sodium hydroxide. This reaction is performed under controlled conditions to optimize yield and purity.

Oxidation and Reduction Reactions

The compound can undergo various chemical transformations:

- Oxidation : It can be oxidized to form aldehydes or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can convert the compound into alcohols or amines depending on the reducing agent used (e.g., sodium borohydride).

Numerous studies have investigated the biological activities associated with oxazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated significant inhibition against both susceptible and resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer properties of oxazoles revealed that these compounds could activate apoptotic pathways in breast cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity .

Comparison with Similar Compounds

Key Observations:

Heterocycle Variants: The target compound and most analogs (e.g., ) share an isoxazole core, whereas features an oxadiazole ring.

Substituent Effects: Electron-Withdrawing Groups: Dichlorophenyl substituents () enhance electrophilicity and may increase acidity of the hydroxyl group, influencing solubility and crystallization behavior. Bulkiness: The propan-2-yl group in increases steric hindrance, likely reducing packing efficiency in crystalline phases compared to the target compound’s methyl and phenyl groups. Ethanol vs.

Molecular Weight and Polarity :

Functional Roles:

- Pharmacological Potential: Isoxazole motifs in and are structurally akin to bioactive molecules (e.g., COX-2 inhibitors), though specific activity data are unavailable in the evidence.

Crystallographic and Analytical Tools

Several compounds in the evidence (e.g., ) could utilize crystallographic software like SHELX , ORTEP , or SIR97 for structural refinement, highlighting the importance of these tools in characterizing similar heterocycles.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)ethanol, and what role do solvents like ethanol play in its purification?

- Methodological Answer : The synthesis typically involves refluxing precursors (e.g., oxazole/thiazole derivatives) with nucleophilic agents like ethanol or triethylamine. For example, analogous procedures involve reacting chloroacetamide derivatives with triazole-thiols in ethanol under reflux for 4–6 hours, followed by filtration and recrystallization using ethanol-DMF mixtures . Ethanol acts as both a solvent and a polar protic medium to facilitate nucleophilic substitution. Purification often involves washing with cold ethanol to remove unreacted starting materials and recrystallization to enhance purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how are they applied?

- Methodological Answer :

- 1H and 13C NMR : Critical for confirming the oxazole ring substitution pattern and ethanol side-chain integration. For example, oxazole protons typically resonate at δ 6.5–8.5 ppm, while the ethanol moiety shows signals near δ 3.5–4.5 ppm (methylene) and δ 1.2–1.5 ppm (methyl) .

- IR Spectroscopy : Identifies functional groups like -OH (broad peak ~3200–3500 cm⁻¹) and C=N/C-O stretches (~1600–1650 cm⁻¹) .

- Elemental Analysis : Validates molecular formula by comparing experimental vs. theoretical C/H/N ratios .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but ethanol is preferred for greener synthesis .

- Catalysis : Triethylamine or KOH can deprotonate thiols, accelerating nucleophilic attack .

- Temperature/Time : Extended reflux durations (6–10 hours) and controlled cooling rates during recrystallization improve crystal purity .

- Table: Optimization Parameters

| Parameter | Effect on Yield | Example from Evidence |

|---|---|---|

| Reflux time (4h→6h) | +15% Yield | |

| Ethanol-DMF ratio (1:1) | Improved crystal size |

Q. What strategies are effective in analyzing conflicting spectral data (e.g., NMR, IR) when characterizing novel analogs of this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating 1H-13C couplings, especially for oxazole ring protons and ethanol substituents .

- Isotopic Labeling : Use of deuterated solvents (e.g., DMSO-d6) clarifies exchangeable -OH protons in NMR .

- Comparative IR : Overlay experimental spectra with computational predictions (e.g., DFT) to validate functional groups .

- Case Study : A 2021 study resolved conflicting 1H NMR signals in triazole-ethanol derivatives using 15N-NMR to confirm nitrogen hybridization states .

Q. In designing biological activity studies, what assay considerations are critical for evaluating the anti-cancer potential of this compound?

- Methodological Answer :

- Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7, HeLa) to assess specificity. Analogous oxadiazole/triazole derivatives showed IC50 values <10 μM in breast cancer models .

- Mechanistic Studies :

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining.

- ROS Detection : DCFH-DA probes to measure oxidative stress induction .

- Control Compounds : Compare with known standards (e.g., cisplatin) and include solvent-only controls to rule out ethanol cytotoxicity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting points or solubility data across studies for this compound?

- Methodological Answer :

- Purity Verification : Repeat recrystallization (e.g., ethanol vs. DMF) and confirm via TLC (Rf comparison) .

- Dynamic DSC : Differential scanning calorimetry identifies polymorphic forms affecting melting points .

- Solvent Polarity : LogP calculations (e.g., PubChem data) predict solubility trends; experimental discrepancies may arise from hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.